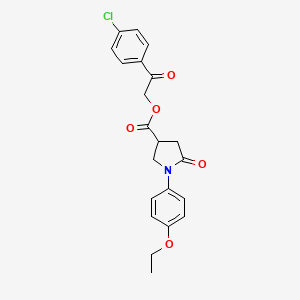
2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as CEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrrolidine-based derivative that has been synthesized using various methods. The aim of
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of inflammatory mediator. 2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. 2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to reduce the expression of various inflammatory mediators, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). In addition, 2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to increase the expression of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various assays and experiments. However, one limitation of using 2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is its cost, as it is a relatively expensive compound. Another limitation is its solubility, as it is only soluble in certain solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in scientific research. One direction is to investigate its potential applications in other fields, such as cardiovascular disease and diabetes. Another direction is to explore its potential as a therapeutic agent, either alone or in combination with other drugs. In addition, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate and its effects on various signaling pathways and enzymes.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been used in scientific research for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, 2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to protect against oxidative stress and reduce inflammation in the brain. Inflammation is a key factor in many diseases, and 2-(4-chlorophenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have anti-inflammatory effects.
properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5/c1-2-27-18-9-7-17(8-10-18)23-12-15(11-20(23)25)21(26)28-13-19(24)14-3-5-16(22)6-4-14/h3-10,15H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMDSICZHXXTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



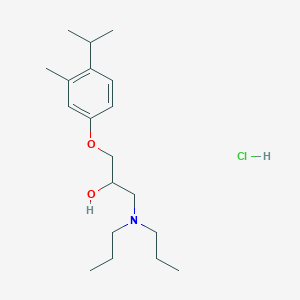
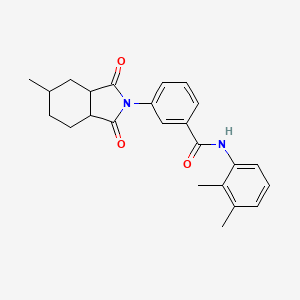
![2-{[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]amino}-N,N-dimethylethanesulfonamide](/img/structure/B3975804.png)

![2-methyl-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3975823.png)
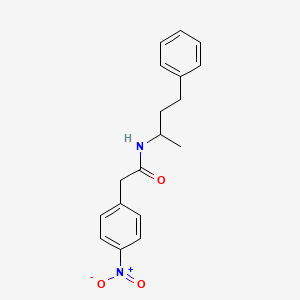
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine](/img/structure/B3975831.png)

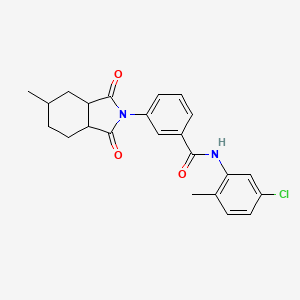
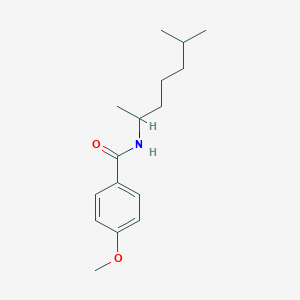
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B3975885.png)
![N-benzyl-2,5-dichloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975894.png)
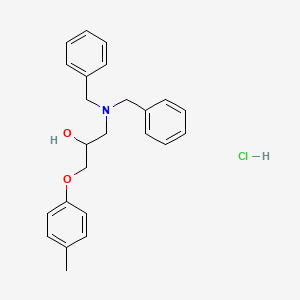
![dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate](/img/structure/B3975904.png)